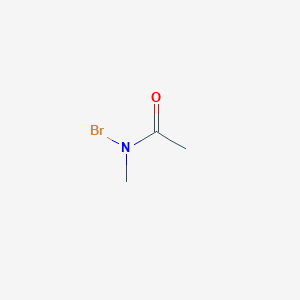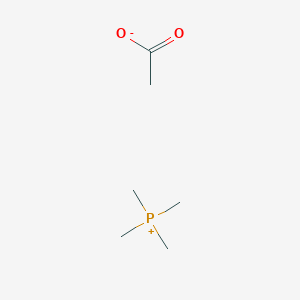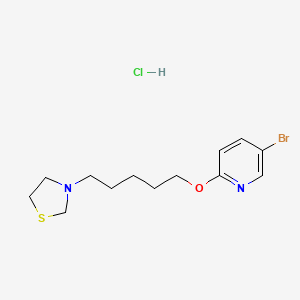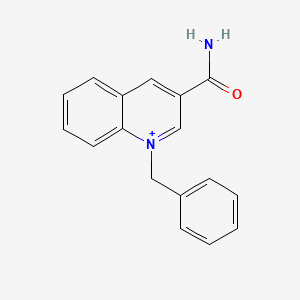![molecular formula C8H5N5 B14655905 6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile CAS No. 50533-54-5](/img/structure/B14655905.png)
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile is a nitrogen-containing heterocyclic compound. Heterocyclic compounds, which include at least one atom other than carbon in their ring structure, are significant in medicinal chemistry due to their diverse biological activities
准备方法
The synthesis of 6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6,7-dimethylpteridine with malononitrile yields the desired compound . Other methods involve cycloaddition and direct C-H arylation . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.
化学反应分析
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific atoms or groups in the compound.
Cycloaddition: This reaction type is used to form additional rings, enhancing the compound’s complexity and potential biological activity.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions vary based on the specific conditions and reagents used.
科学研究应用
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as an antiproliferative agent, showing activity against various cancer cell lines. Researchers are exploring its use in developing new therapeutic agents.
作用机制
The mechanism by which 6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyridazine and pyridazinone derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Pyrimidine derivatives: Known for their anticancer potential, these compounds have different substitution patterns and mechanisms of action compared to this compound.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
50533-54-5 |
|---|---|
分子式 |
C8H5N5 |
分子量 |
171.16 g/mol |
IUPAC 名称 |
6-aminopyrido[2,3-b]pyrazine-7-carbonitrile |
InChI |
InChI=1S/C8H5N5/c9-4-5-3-6-8(13-7(5)10)12-2-1-11-6/h1-3H,(H2,10,12,13) |
InChI 键 |
LGAOUBRYNKGHGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=N1)C=C(C(=N2)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)

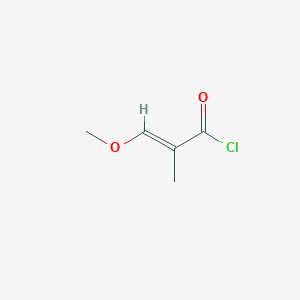
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
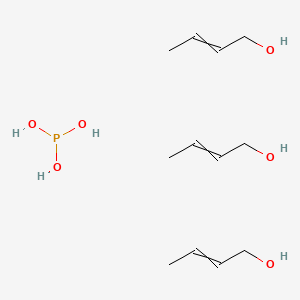


![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
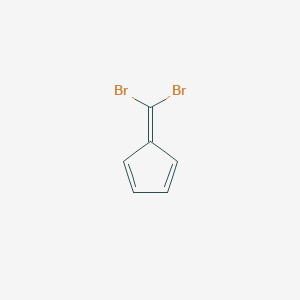
![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)
